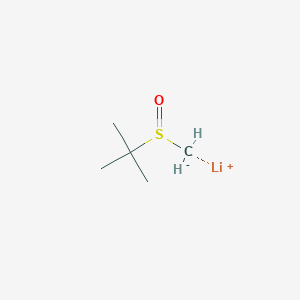
Lithium (2-methylpropane-2-sulfinyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (2-methylpropane-2-sulfinyl)methanide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the creation of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2-methylpropane-2-sulfinyl)methanide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide . This method ensures the production of enantiopure this compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and enantiomeric excess of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Lithium (2-methylpropane-2-sulfinyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Scientific Research Applications
Lithium (2-methylpropane-2-sulfinyl)methanide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium (2-methylpropane-2-sulfinyl)methanide involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during the reaction. This is achieved through its interaction with various molecular targets and pathways, including the formation of chiral imines and their subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds share similar sulfur chemistry and are used in the synthesis of chiral amines and other sulfur-containing molecules.
Uniqueness
Lithium (2-methylpropane-2-sulfinyl)methanide is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of chiral centers with high selectivity makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
52548-09-1 |
|---|---|
Molecular Formula |
C5H11LiOS |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
lithium;2-methanidylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C5H11OS.Li/c1-5(2,3)7(4)6;/h4H2,1-3H3;/q-1;+1 |
InChI Key |
QHYFYBWEBCAVJW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)S(=O)[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
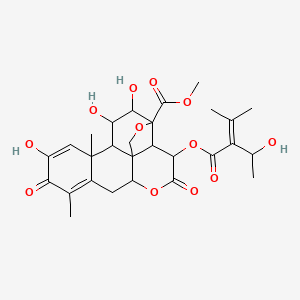
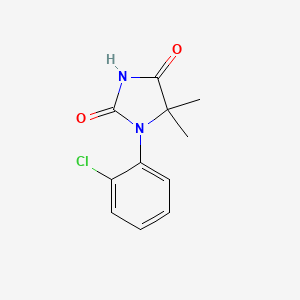

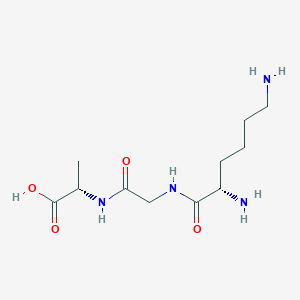
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
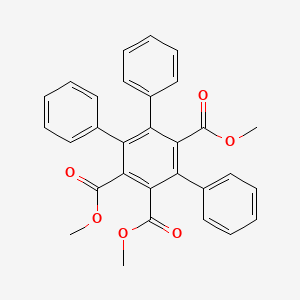
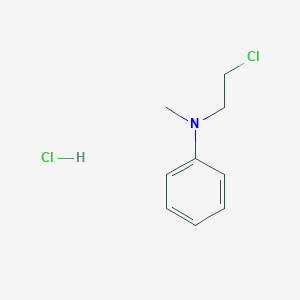
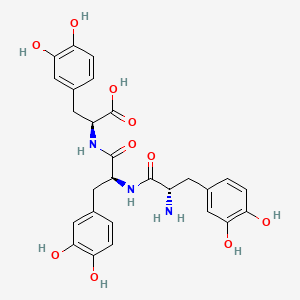
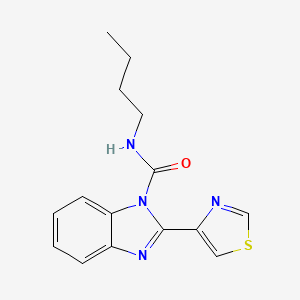
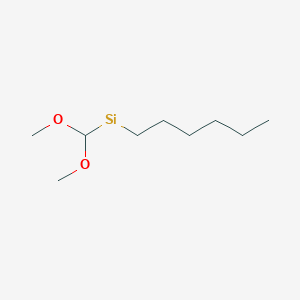
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

